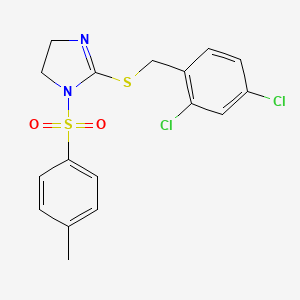

2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole” is a complex organic molecule. It contains a benzyl group (a common component in organic chemistry), two chlorine atoms, a sulfur atom, and an imidazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and ring-closing reactions .Molecular Structure Analysis

The molecular structure of similar compounds suggests that this molecule may contain multiple bonds, aromatic bonds, and possibly one or more ring structures .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of imidazole derivatives. For instance, research demonstrates the synthesis of novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones through the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, highlighting the versatility of imidazole derivatives in synthesizing complex heterocyclic compounds (Klásek, Lyčka, Mikšík, & Růžička, 2010). Additionally, the synthesis of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine derivatives and their structural confirmation via IR, NMR, and X-ray analyses exemplify the structural diversity attainable with imidazole frameworks (Balewski, Sa̧czewski, Bednarski, Wolff, Nadworska, Gdaniec, & Kornicka, 2020).

Biological Activities

The exploration of biological activities of imidazole derivatives is a significant area of interest. For example, the cytotoxic potency of novel imidazoline derivatives on human cancer cell lines provides insight into their potential therapeutic applications. Specific derivatives showed significant inhibition of cervical and bladder cancer cell lines, indicating the relevance of structural modifications in enhancing biological activity (Balewski et al., 2020). Additionally, the anti-corrosive properties of imidazoline derivatives for carbon steel in hydrochloric acid environments suggest applications beyond pharmaceuticals, highlighting their role in industrial applications (Zhang, He, Zhou, Yang, Yang, Qing, & Niu, 2015).

Antibacterial Studies

Imidazole derivatives' antibacterial properties have also been investigated, with studies synthesizing and characterizing derivatives for their activity against bacterial strains. This research underscores the potential of imidazole compounds in developing new antibacterial agents, contributing to the ongoing search for novel antibiotics (Ali, 2018).

Mécanisme D'action

Target of Action

The primary targets of 2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole are bacteria and viruses associated with mouth and throat infections . This compound is a mild antiseptic, able to kill these microorganisms .

Mode of Action

The mode of action of 2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves interaction with its targets, leading to their denaturation. The local anesthetic action of this compound is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

The biochemical pathways affected by 2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole are those involved in bacterial and viral replication. By denaturing the proteins of these microorganisms, the compound disrupts their life cycle and prevents them from causing infections .

Pharmacokinetics

It is known that the compound maintains antimicrobial activity for 5 to 10 minutes after administration .

Result of Action

The result of the action of 2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a reduction in the viral load of a number of viruses associated with the common cold . In clinical trials, administration of this compound has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

The action, efficacy, and stability of 2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole can be influenced by various environmental factors. For instance, the compound’s antiseptic and anesthetic effects may be enhanced in a low-pH environment, such as that found in the mouth and throat . .

Propriétés

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2S2/c1-12-2-6-15(7-3-12)25(22,23)21-9-8-20-17(21)24-11-13-4-5-14(18)10-16(13)19/h2-7,10H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJLEPQEQYXROD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2628799.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2628802.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2628804.png)

![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)

![1-(2,4-dichlorophenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2628806.png)

![2-(4-fluorophenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2628814.png)

![1-Methoxy-9-oxa-2-azaspiro[5.5]undec-1-ene](/img/structure/B2628815.png)

![N-cyclohexyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide](/img/no-structure.png)

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2628817.png)